Product packaging for Octane, 1-(ethynyloxy)-(Cat. No.:CAS No. 101537-26-2)

Octane, 1-(ethynyloxy)-

Cat. No.: B14068627
CAS No.: 101537-26-2
M. Wt: 154.25 g/mol
InChI Key: NPFAVECNEWXGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Theoretical and Structural Framework of Octane (B31449), 1-(Ethynyloxy)-

The structure of Octane, 1-(ethynyloxy)- consists of a linear eight-carbon alkyl chain bonded to an oxygen atom, which in turn is attached to an ethynyl (B1212043) group. The defining feature of this molecule is the carbon-carbon triple bond of the ethynyl group, which significantly influences its chemical reactivity. ontosight.ai Alkynyl ethers are recognized as electron-rich alkynes, a characteristic that makes them potent building blocks in organic synthesis. ucl.ac.ukacs.org

The presence of the alkynyl ether moiety can be confirmed by spectroscopic methods. For instance, in the ¹³C NMR spectrum of related alkynyl ethers, characteristic chemical shifts for the alkyne carbons are observed. acs.orgnih.gov Additionally, the carbon-carbon triple bond gives rise to a distinct sharp signal in the infrared (IR) spectrum. acs.orgnih.gov

Table 1: Computed Properties of Octane, 1-(ethynyloxy)-

Property Value
Molecular Formula C₁₀H₁₈O
Molecular Weight 154.25 g/mol
InChIKey NPFAVECNEWXGTP-UHFFFAOYSA-N

Source: PubChem CID 10464534 chem960.comnih.gov

Historical Evolution of Research on Octane, 1-(Ethynyloxy)-

Specific research focused solely on Octane, 1-(ethynyloxy)- is not extensively documented in publicly available literature. However, the study of its parent class, ethers, dates back to the 13th century when Raymond Lully described the formation of what we now know as diethyl ether. yale.edu The term "ether" was historically applied to various volatile substances. yale.edu

The synthesis and study of alkynyl ethers, the specific class to which Octane, 1-(ethynyloxy)- belongs, is a more recent development in the field of organic chemistry. For a long time, their potential was underutilized due to challenges in their preparation and isolation. ucl.ac.uk However, the past few decades have seen a gradual increase in reports detailing new synthetic routes to access these valuable compounds. ucl.ac.uk For example, a 1994 publication in The Journal of Organic Chemistry presented a new method for the preparation of 1-ethynyl ethers. acs.org More recent methods have been developed for the synthesis of a diverse range of alkynyl ethers from starting materials like α-diazoketones and alcohols. acs.orgnih.gov

Significance and Academic Relevance in Contemporary Chemical Science

The significance of Octane, 1-(ethynyloxy)- is primarily derived from its membership in the alkynyl ether family. These compounds are considered valuable building blocks in organic synthesis. ucl.ac.ukacs.org The electron-rich nature of the alkyne component allows for unique reactivity that can be harnessed to construct complex molecular architectures. ucl.ac.uk

Alkynyl ethers serve as versatile intermediates in a variety of chemical transformations, including:

Palladium-catalyzed cross-coupling reactions: These reactions are a cornerstone of modern synthetic chemistry for forming new carbon-carbon bonds. acs.orgresearchgate.netelsevierpure.com

Sigmatropic rearrangements: Certain alkynyl ethers can undergo these reactions to form new carbon-carbon bonds under mild conditions. acs.orgnih.gov

Formation of heterocycles: Alkynyl ethers are precursors for synthesizing various heterocyclic compounds. clemson.edu

Hydrostannylation: The addition of a tin hydride across the triple bond can generate alkenyl ethers, which are themselves useful synthetic intermediates. acs.orgresearchgate.netelsevierpure.com

While direct applications of Octane, 1-(ethynyloxy)- are not widely reported, its structural features suggest potential utility in these and other synthetic methodologies. The long alkyl chain could impart specific solubility properties or be a key structural element in the synthesis of larger, more complex target molecules. The continued development of synthetic methods involving alkynyl ethers underscores the academic relevance of this class of compounds and, by extension, of molecules like Octane, 1-(ethynyloxy)-. ucl.ac.uk

Table 2: Mentioned Chemical Compounds

Compound Name
Octane, 1-(ethynyloxy)-
Diethyl ether

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B14068627 Octane, 1-(ethynyloxy)- CAS No. 101537-26-2

Properties

CAS No.

101537-26-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-ethynoxyoctane

InChI

InChI=1S/C10H18O/c1-3-5-6-7-8-9-10-11-4-2/h2H,3,5-10H2,1H3

InChI Key

NPFAVECNEWXGTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC#C

Origin of Product

United States

Synthetic Methodologies for Octane, 1 Ethynyloxy

Established Chemical Synthesis Pathways

The formation of the 1-(ethynyloxy)- moiety attached to an octyl chain can be achieved through several established chemical routes. These methods can be broadly categorized into catalytic and non-catalytic approaches, each with its own set of advantages and limitations.

Catalytic Approaches to Octane (B31449), 1-(Ethynyloxy)- Formation

Catalytic methods are often favored for their efficiency and ability to proceed under milder conditions compared to stoichiometric reactions. For the synthesis of compounds analogous to Octane, 1-(ethynyloxy)-, transition metal catalysis plays a pivotal role.

One prominent catalytic approach involves the coupling of an appropriate octyl-containing precursor with an ethynyl (B1212043) ether synthon. While direct catalytic coupling to form the C-O bond of an ethynyl ether is less common, related catalytic systems for vinyl ether synthesis can provide insights. For instance, palladium-catalyzed cross-coupling reactions are used to form Z-enamides and enol ethers, suggesting the potential for analogous alkynyl ether synthesis with appropriate catalyst and ligand systems. nih.govrsc.orgepfl.ch

Another catalytic strategy involves the modification of existing alkynes. For example, a palladium-catalyzed reaction of terminal alkynes with ynol ethers can produce more complex enynones, demonstrating the reactivity of the ethynyl ether moiety under catalytic conditions. ucl.ac.uk While not a direct synthesis of the target compound, it highlights the compatibility of the functional group with transition metal catalysis.

Iridium-catalyzed vinyl transfer from vinyl esters to alcohols is a versatile method for vinyl ether synthesis and could potentially be adapted for alkynyl systems. orgsyn.org Such a transetherification approach, if successfully applied to an ethynyl ether, would offer a direct route from an alcohol like 1-octanol (B28484).

Table 1: Overview of Potential Catalytic Approaches for Alkyl Ethynyl Ether Synthesis

Catalytic SystemPrecursorsGeneral Reaction ConditionsPotential Applicability to Octane, 1-(ethynyloxy)-
Palladium-based catalysts1-Halo-1-octene derivative and ethynol (B13828445) or its saltCross-coupling conditions, presence of a baseIndirect, would form a vinyl ether first, requiring further modification.
Copper-based catalysts1,1-Dibromo-1-octene and an ethynol equivalentCross-coupling, followed by eliminationA plausible two-step sequence involving a bromo-enol ether intermediate. ucl.ac.uk
Iridium-based catalysts1-Octanol and an ethynylating agentTransetherification conditionsA potential direct route, though challenges with alkyne stability may exist.

Non-Catalytic Synthetic Routes

Non-catalytic methods often rely on classical organic reactions, such as elimination and substitution, to construct the desired ethynyl ether linkage.

A well-established route to 1-alkynyl ethers involves the base-induced elimination of halo- or phosphate-substituted vinyl ethers. nih.gov This two-step process would start with the formation of a suitable vinyl ether precursor derived from octanal (B89490) or a related species. For example, an α-alkoxy ketone can be converted into an enol triflate or phosphate, which then undergoes elimination in the presence of a strong, non-nucleophilic base to yield the alkynyl ether. nih.gov

The Williamson ether synthesis, a classic method for forming ethers, could theoretically be adapted. jk-sci.comwikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org This would involve the reaction of a sodium octyloxide with a haloacetylene. However, the high reactivity and instability of haloacetylenes can make this approach challenging and potentially hazardous. A more viable alternative might involve the reaction of a metallated ethynyl ether with an octyl halide.

Another non-catalytic approach is the dehydrohalogenation of a dihaloether. Starting from a suitable precursor, sequential elimination reactions can lead to the formation of the triple bond.

Table 2: Potential Non-Catalytic Synthetic Pathways for Octane, 1-(ethynyloxy)-

Synthetic RouteKey PrecursorsReagents and ConditionsKey Features
Elimination from Enol Phosphates/Triflatesα-(Octyloxy)ketone1. LiHMDS, PhNTf22. Strong, non-nucleophilic base (e.g., n-BuLi)A versatile method applicable to a range of alcohols. nih.gov
Adapted Williamson Ether Synthesis1-Octanol and a haloacetylene equivalentStrong base (e.g., NaH) to form the alkoxide, followed by reaction with the electrophileChallenges with the stability and handling of haloacetylenes. jk-sci.comwikipedia.org
Dehydrohalogenation1-(1,2-Dihaloethoxy)octaneStrong base (e.g., potassium tert-butoxide)A classical approach, highly dependent on precursor availability.

Advanced Synthetic Techniques for Octane, 1-(Ethynyloxy)-

Stereoselective Synthesis Considerations

For the specific molecule Octane, 1-(ethynyloxy)-, which is achiral, stereoselectivity is not a primary concern in its direct synthesis. However, the synthesis of more complex molecules containing the 1-(ethynyloxy)octane moiety may require stereocontrolled reactions.

In the context of related vinyl ethers, significant progress has been made in stereoselective synthesis. For instance, methods for the regio- and stereoselective synthesis of highly substituted vinyl ethers via the trans-difunctionalization of alkynes have been developed. chemrxiv.orgacs.org These approaches often utilize electrophilic activation of an alkyne followed by the addition of an alcohol. While not directly applicable to the triple bond of an ethynyl ether, these principles could be relevant in transformations of the octyl chain or in the synthesis of more complex, chiral alkynyl ethers.

Furthermore, stereoselective synthesis of Z-enamides and enol ethers has been achieved using vinylbenziodoxolone (VBX) reagents in palladium-catalyzed cross-couplings, highlighting the potential for high stereocontrol in the synthesis of unsaturated ethers. nih.govrsc.orgepfl.ch

Sustainable and Green Chemistry Modalities in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing Octane, 1-(ethynyloxy)-, several green chemistry strategies could be employed.

The use of catalytic methods over stoichiometric reagents is a core principle of green chemistry, as it reduces waste. Exploring heterogeneous catalysts for etherification reactions could simplify product purification and allow for catalyst recycling. sciepub.com

Solvent selection is another critical aspect. The development of solvent-free reaction conditions or the use of greener solvents like water, supercritical fluids, or ionic liquids could significantly improve the environmental profile of the synthesis. alfa-chemistry.com For instance, a patent describes a solvent-free, silver-catalyzed synthesis of ethers from aldehydes and silanes, which could be a model for greener etherification processes. google.com

Atom economy is also a key consideration. Synthetic routes that maximize the incorporation of atoms from the starting materials into the final product are preferred. Elimination reactions, while effective, often have lower atom economy due to the generation of stoichiometric byproducts.

Table 3: Green Chemistry Considerations for the Synthesis of Octane, 1-(ethynyloxy)-

Green Chemistry PrincipleApplication in SynthesisPotential Benefits
CatalysisUse of reusable heterogeneous or recyclable homogeneous catalysts.Reduced waste, simplified purification, lower catalyst loading.
Safer SolventsReplacement of hazardous organic solvents with greener alternatives.Reduced environmental impact and improved worker safety.
Atom EconomyDesigning synthetic pathways that minimize byproduct formation.Increased efficiency and reduced waste.
Energy EfficiencyDevelopment of reactions that proceed under milder conditions (lower temperature and pressure).Reduced energy consumption and operational costs.

Process Optimization and Scale-Up Investigations

The transition of a synthetic route from the laboratory to an industrial scale requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. For the synthesis of Octane, 1-(ethynyloxy)-, this would involve a systematic study of variables such as temperature, pressure, catalyst loading, and reaction time.

Optimization of etherification reactions often focuses on maximizing the yield of the desired product while minimizing side reactions. sciepub.comresearchgate.net For example, in the etherification of glycerol (B35011), reaction temperature and time were found to be critical parameters affecting the yield of diglycerol. sciepub.com Similar optimization studies would be necessary for any chosen synthetic route to Octane, 1-(ethynyloxy)-.

The choice between batch and continuous flow processing is another important consideration for scale-up. Continuous flow reactors can offer advantages in terms of safety, heat transfer, and process control, particularly for highly exothermic or potentially hazardous reactions.

Finally, the development of robust purification methods is crucial for obtaining the target compound with high purity on a larger scale. This may involve distillation, chromatography, or other separation techniques, with a focus on minimizing solvent use and waste generation.

Chemical Reactivity and Mechanistic Studies of Octane, 1 Ethynyloxy

Reaction Kinetics and Thermodynamic Profiles

While specific kinetic and thermodynamic data for Octane (B31449), 1-(ethynyloxy)- are not extensively documented in publicly available literature, the reactivity of the broader class of alkoxyacetylenes provides a framework for understanding its behavior. The reactions of alkoxyacetylenes are generally characterized by low activation energies for additions across the triple bond due to the electron-donating nature of the alkoxy group, which stabilizes the transition states.

The thermodynamic favorability of reactions involving Octane, 1-(ethynyloxy)- is largely dictated by the conversion of the high-energy alkyne functionality into more stable products. For instance, addition reactions that result in the formation of stronger sigma bonds at the expense of the weaker pi bonds of the triple bond are typically exothermic.

Table 3.1.1: Representative Thermodynamic Data for Alkyne Reactions

Reaction TypeGeneric EquationApproximate Enthalpy Change (ΔH)Thermodynamic Favorability
HydrogenationR-C≡C-OR' + 2H₂ → R-CH₂-CH₂-OR'Highly ExothermicFavorable
HydrationR-C≡C-OR' + H₂O → R-CH₂-C(=O)-OR'ExothermicFavorable
HalogenationR-C≡C-OR' + X₂ → R-CX=CX-OR'ExothermicFavorable

Note: The values presented are generalized for alkynes and may vary for Octane, 1-(ethynyloxy)- depending on specific reaction conditions.

Mechanisms of Bond Formation and Cleavage

The reactivity of Octane, 1-(ethynyloxy)- is centered around the carbon-carbon triple bond and the adjacent carbon-oxygen single bond.

Bond Formation: The primary mode of bond formation involves the addition of electrophiles across the electron-rich triple bond. This process is typically initiated by the attack of the π-electrons of the alkyne on an electrophilic species, leading to the formation of a vinyl cation intermediate. The regioselectivity of this addition is governed by the stabilizing effect of the oxygen atom, which directs the positive charge to the α-carbon. Subsequent attack by a nucleophile on this carbocation completes the addition reaction.

Bond Cleavage: The C-O bond in Octane, 1-(ethynyloxy)- can undergo cleavage under specific conditions. Acid-catalyzed hydrolysis is a prominent example, where protonation of the oxygen atom is followed by nucleophilic attack of water at the acetylenic carbon, leading to the formation of an octyl ester. This process involves the cleavage of the original C-O bond of the alkoxyacetylene.

Electrophilic Reactivity of the Ethenyloxy Moiety in Octane, 1-(Ethynyloxy)-

The ethynyloxy group in Octane, 1-(ethynyloxy)- is highly activated towards electrophilic attack. The resonance donation from the oxygen atom significantly increases the nucleophilicity of the triple bond, making it more reactive than simple alkynes.

Electrophilic addition reactions with reagents such as hydrogen halides (HX) and halogens (X₂) proceed readily. The addition of HX follows Markovnikov's rule, with the hydrogen atom adding to the β-carbon and the halide to the α-carbon, a result of the superior stabilization of the α-carbocation by the adjacent oxygen atom.

Table 3.3.1: Products of Electrophilic Addition to Octane, 1-(ethynyloxy)-

ReagentProduct
HCl1-Chloro-1-(octyloxy)ethene
HBr1-Bromo-1-(octyloxy)ethene
Cl₂1,2-Dichloro-1-(octyloxy)ethene
Br₂1,2-Dibromo-1-(octyloxy)ethene

Radical Initiated Transformations of Octane, 1-(Ethynyloxy)-

While less common than electrophilic additions, Octane, 1-(ethynyloxy)- can participate in radical reactions. The initiation of such reactions typically requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate radicals that can add across the triple bond.

The addition of a radical to the triple bond results in the formation of a vinyl radical intermediate. This intermediate can then propagate the radical chain by reacting with other molecules or terminate by combining with another radical. The regioselectivity of the initial radical attack is influenced by both steric and electronic factors.

Cycloaddition Reactions Involving Octane, 1-(Ethynyloxy)-

The electron-rich nature of the triple bond in Octane, 1-(ethynyloxy)- makes it an excellent dienophile in Diels-Alder reactions and a partner in other cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

In a typical [4+2] cycloaddition, Octane, 1-(ethynyloxy)- reacts with a conjugated diene to form a six-membered ring. The alkoxy group often directs the regioselectivity of the cycloaddition and can influence the stereochemical outcome.

Table 3.5.1: Examples of Cycloaddition Reactions with Alkoxyacetylenes

DieneCycloaddition TypeProduct Type
1,3-Butadiene[4+2] Diels-AlderDihydrooxepine derivative
Cyclopentadiene[4+2] Diels-AlderBicyclic ether
Nitrile Oxides[3+2] Dipolar CycloadditionIsoxazole derivative

Interaction with Heteroatoms and Functional Groups

The reactivity of Octane, 1-(ethynyloxy)- is also influenced by its interaction with various heteroatoms and functional groups. The oxygen atom can be protonated by strong acids, which activates the triple bond towards nucleophilic attack.

Reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, can lead to nucleophilic addition to the triple bond, although this is less common due to the electron-rich nature of the alkyne. The presence of other functional groups in the reaction medium can compete for reagents or influence the reaction pathway through intramolecular interactions. For example, in the presence of both an electrophile and a nucleophile, a three-component reaction can occur, leading to more complex products.

Polymerization and Copolymerization Science of Octane, 1 Ethynyloxy

Polymer Microstructure and Chain Conformation Analysis

Without any specific data or research findings on Octane (B31449), 1-(ethynyloxy)-, it is not possible to elaborate on these topics. The exploration of a novel monomer's polymerization behavior is a complex process that requires empirical data from laboratory experiments. Such data would be necessary to discuss the mechanistic pathways, the effects of different initiators and catalysts, its reactivity in copolymerization with other monomers, and the resulting polymer's structural characteristics.

Further research would be required to be initiated on the synthesis and polymerization of Octane, 1-(ethynyloxy)- to generate the necessary data to populate the outlined sections. This would involve synthesizing the monomer, conducting polymerization reactions under various conditions, and analyzing the resulting polymers using techniques such as nuclear magnetic resonance (NMR) spectroscopy, gel permeation chromatography (GPC), and differential scanning calorimetry (DSC).

Until such research is conducted and published, a detailed and scientifically accurate article on the polymerization and copolymerization science of Octane, 1-(ethynyloxy)- cannot be provided.

Advanced Polymerization Techniques

The polymerization of vinyl ethers, including "Octane, 1-(ethynyloxy)-", can be conducted using advanced techniques that offer superior control over the polymer architecture, molecular weight, and dispersity. These methods are crucial for producing well-defined polymers with tailored properties.

Controlled/Living Polymerization Methods (e.g., Cationic, RAFT)

Controlled/living polymerization methods are paramount in synthesizing polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ). For "Octane, 1-(ethynyloxy)-", both living cationic polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly relevant techniques.

Living Cationic Polymerization:

Living cationic polymerization is a well-established method for vinyl ethers. nih.govacs.orgwikipedia.org This technique minimizes chain-transfer and termination reactions, allowing polymer chains to grow at a constant rate. wikipedia.org For a monomer like "Octane, 1-(ethynyloxy)-", which possesses an electron-rich vinyl ether group, cationic polymerization is a suitable approach. The presence of the octyl group provides steric bulk, which can influence the stereoselectivity of the polymerization, while the terminal alkyne functionality offers a site for post-polymerization modification.

Initiating systems for living cationic polymerization of vinyl ethers typically involve a combination of a weak Lewis acid with a cationogen, such as a protonic acid or an ester. nih.gov The polymerization is usually conducted at low temperatures to suppress side reactions. The living nature of the polymerization allows for the synthesis of block copolymers by sequential monomer addition. For instance, after polymerizing "Octane, 1-(ethynyloxy)-", a different vinyl ether could be introduced to create a block copolymer with distinct properties.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization:

RAFT polymerization is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers, including those with functional groups like alkynes. acs.orgmdpi.com The control in RAFT polymerization is achieved through the use of a chain transfer agent (RAFT agent), typically a thiocarbonylthio compound. mdpi.com The choice of RAFT agent is crucial for controlling the polymerization of vinyl monomers. nih.gov

For "Octane, 1-(ethynyloxy)-", RAFT polymerization offers the advantage of being tolerant to the alkyne group, which might be sensitive under certain cationic conditions. The polymerization would be initiated by a standard radical initiator, and the RAFT agent would mediate the chain growth, leading to polymers with controlled molecular weights and low dispersity. The resulting polymer chains would possess a terminal thiocarbonylthio group, which can be further functionalized or removed. The presence of the alkyne group on the side chain provides a valuable handle for "click" chemistry reactions, allowing for the straightforward synthesis of graft copolymers or functionalized materials. mdpi.com

Table 1: Comparison of Controlled/Living Polymerization Methods for Octane, 1-(ethynyloxy)-.
Polymerization MethodTypical Initiator/MediatorKey Advantages for "Octane, 1-(ethynyloxy)-"Potential ChallengesExpected Polymer Characteristics
Living Cationic PolymerizationLewis Acid (e.g., ZnI2, TiCl4) + Cationogen (e.g., HI, R-OAc)Well-established for vinyl ethers; potential for high stereocontrol.Requires stringent reaction conditions (low temperature, high purity); potential for side reactions with the alkyne group.Well-defined molecular weight, low dispersity (Đ < 1.2), potential for high isotacticity.
RAFT PolymerizationRadical Initiator (e.g., AIBN) + RAFT Agent (e.g., trithiocarbonate)Tolerant to the alkyne functionality; versatile for block copolymer synthesis; milder reaction conditions.Selection of an appropriate RAFT agent is critical for good control.Controlled molecular weight, low dispersity (Đ < 1.3), preserved alkyne functionality for post-polymerization modification.

Solution, Suspension, and Emulsion Polymerization Dynamics

The choice of the polymerization medium and technique significantly impacts the reaction kinetics, polymer properties, and process scalability. For "Octane, 1-(ethynyloxy)-", solution, suspension, and emulsion polymerization represent viable, yet distinct, approaches.

Solution Polymerization:

In solution polymerization, the monomer, initiator, and resulting polymer are all soluble in the chosen solvent. This method provides good heat dissipation and control over the reaction. For "Octane, 1-(ethynyloxy)-", a non-polar organic solvent would likely be suitable due to the long octyl chain. Solution polymerization is often employed for controlled/living polymerizations like RAFT and living cationic polymerization to ensure homogeneity. The kinetics are typically straightforward, with the rate of polymerization depending on the concentrations of the monomer and initiator.

Suspension Polymerization:

Emulsion Polymerization:

Emulsion polymerization is another heterogeneous technique where the monomer is emulsified in water with a surfactant to form micelles. researchgate.net A water-soluble initiator is typically used, and polymerization primarily occurs in the monomer-swollen polymer particles that form from these micelles. researchgate.netdtu.dk This method can produce high molecular weight polymers at a high polymerization rate and results in a stable latex. While less common for simple alkyl vinyl ethers due to their high reactivity and potential hydrolysis under acidic conditions that can be generated, emulsion polymerization of functional vinyl ethers has been explored. For "Octane, 1-(ethynyloxy)-", challenges might include the stability of the alkyne group and the vinyl ether linkage in the aqueous environment, particularly if acidic conditions develop. However, recent advancements have demonstrated the feasibility of aqueous cationic polymerization of vinyl ethers in emulsion-like systems. nih.govresearchgate.netmdpi.com

Table 2: Dynamics of Different Polymerization Techniques for Octane, 1-(ethynyloxy)-.
Polymerization TechniqueReaction MediumKey Kinetic FeaturesHeat DissipationProduct FormSuitability for "Octane, 1-(ethynyloxy)-"
Solution PolymerizationOrganic SolventHomogeneous kinetics, dependent on reactant concentrations.GoodPolymer in solutionWell-suited for controlled/living methods, allows for high purity.
Suspension PolymerizationAqueous (with stabilizer)Kinetics within droplets mimic bulk polymerization. Overall rate depends on the number and size of droplets.ExcellentPolymer beadsGood for large-scale production and heat management. Feasible for cationic polymerization. nih.govresearchgate.netmdpi.com
Emulsion PolymerizationAqueous (with surfactant)Complex kinetics involving partitioning of monomer and radicals between phases. High rate and high molecular weight. researchgate.netExcellentLatex (polymer dispersion)Potentially challenging due to monomer reactivity and stability, but recent developments in aqueous cationic systems are promising. nih.govresearchgate.netmdpi.com

Advanced Spectroscopic and Chromatographic Analysis of Octane, 1 Ethynyloxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Octane (B31449), 1-(ethynyloxy)-. By analyzing the chemical environment of each proton and carbon atom, NMR provides a detailed map of the molecule's connectivity.

Proton NMR (¹H NMR) Applications

In the ¹H NMR spectrum of Octane, 1-(ethynyloxy)-, distinct signals are expected for the various protons along the octyl chain, as well as for the unique ethynyl (B1212043) proton. The protons on the carbon adjacent to the ether oxygen (α-protons) are anticipated to be deshielded due to the oxygen's electron-withdrawing effect, resulting in a downfield chemical shift, typically in the range of 3.4 to 4.5 ppm. libretexts.orgpressbooks.pub The acetylenic proton (≡C-H) is expected to resonate in a characteristic upfield region, generally around 2.0-3.0 ppm, a consequence of the magnetic anisotropy of the triple bond. openochem.orgchemistrysteps.comorgchemboulder.com The remaining protons of the octyl chain will appear as a series of multiplets in the aliphatic region, typically between 0.8 and 1.6 ppm. The terminal methyl group of the octyl chain would likely appear as a triplet around 0.9 ppm.

Predicted ¹H NMR Data for Octane, 1-(ethynyloxy)-

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
CH₃-(CH₂)₆-~0.9Triplet (t)
-(CH₂)₆-CH₂-O-~1.3-1.6Multiplet (m)
-CH₂-O-C≡~3.5-3.8Triplet (t)
-O-C≡C-H~2.4Singlet (s)

Note: This is a predictive table based on typical chemical shifts for similar functional groups.

Carbon NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in Octane, 1-(ethynyloxy)-. The sp-hybridized carbons of the alkyne group are expected to have characteristic chemical shifts, with the terminal carbon (≡C-H) appearing around 65-85 ppm and the internal carbon (≡C-O) resonating further downfield, in the range of 70-100 ppm. openochem.orgnih.gov The carbon atom of the octyl chain bonded to the ether oxygen (α-carbon) will be significantly deshielded, with a predicted chemical shift in the 50-80 ppm range. libretexts.orgpressbooks.pub The remaining carbons of the octyl chain will exhibit signals in the typical aliphatic region of the spectrum (approximately 14-32 ppm).

Predicted ¹³C NMR Data for Octane, 1-(ethynyloxy)-

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C H₃-(CH₂)₇-~14
-(C H₂)₆-CH₂-O-~22-32
-C H₂-O-C≡~65-75
-O-C ≡C-H~80-90
-O-C≡C -H~75-85

Note: This is a predictive table based on typical chemical shifts for similar functional groups. oregonstate.eduwisc.eduhw.ac.uklibretexts.org

Two-Dimensional NMR Techniques

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) would be used to establish ¹H-¹H coupling correlations, for instance, confirming the connectivity between the protons of the octyl chain. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon, while Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range ¹H-¹³C correlations (over two to three bonds), which is crucial for confirming the connection between the octyl chain and the ethynyloxy group.

Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For Octane, 1-(ethynyloxy)-, these techniques would provide a unique "fingerprint" spectrum.

The IR spectrum is expected to show a strong C-O stretching band characteristic of ethers, typically in the 1050-1150 cm⁻¹ region. libretexts.orgpressbooks.pub The terminal alkyne functionality would be identified by a sharp, strong C-H stretching vibration around 3260-3330 cm⁻¹ and a weaker C≡C triple bond stretching absorption in the 2100-2260 cm⁻¹ range. libretexts.org

Raman spectroscopy, being particularly sensitive to non-polar bonds, would likely show a strong C≡C stretching band. The symmetric C-O-C stretch may also be visible. The combination of IR and Raman spectra provides complementary information, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa.

Predicted Vibrational Spectroscopy Data for Octane, 1-(ethynyloxy)-

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
≡C-HStretching~3300~3300Strong (IR), Medium (Raman)
C≡CStretching~2120~2120Weak (IR), Strong (Raman)
C-OStretching~1120~1120Strong (IR), Weak (Raman)
C-H (sp³)Stretching~2850-2960~2850-2960Strong (IR & Raman)

Note: This is a predictive table based on characteristic vibrational frequencies. nih.govamericanpharmaceuticalreview.comacademyart.edu

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of Octane, 1-(ethynyloxy)- and to gain insight into its structure through fragmentation analysis. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound.

The fragmentation pattern of ethers is typically dominated by α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the oxygen atom. miamioh.eduwhitman.edulibretexts.orgdummies.com For Octane, 1-(ethynyloxy)-, this would likely lead to the loss of an alkyl radical from the octyl chain, resulting in a prominent oxonium ion fragment. Cleavage of the bond between the oxygen and the ethynyl group is also a possibility. The fragmentation of the octyl chain itself would produce a series of characteristic alkyl fragments separated by 14 mass units (CH₂).

Predicted Key Fragments in the Mass Spectrum of Octane, 1-(ethynyloxy)-

m/z Value Possible Fragment Structure Fragmentation Pathway
[M]⁺[C₁₀H₁₈O]⁺Molecular Ion
[M-C₇H₁₅]⁺[CH₂=O-C≡CH]⁺α-cleavage of the octyl chain
[C₈H₁₇]⁺[CH₃(CH₂)₇]⁺Cleavage of the C-O bond
[C₂H]⁺[C≡CH]⁺Cleavage of the O-C bond

Note: This is a predictive table of potential major fragmentation pathways.

Gas Chromatography (GC) for Purity and Mixture Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is well-suited for determining the purity of a synthesized sample of Octane, 1-(ethynyloxy)- and for analyzing its presence in complex mixtures. nih.govscielo.brrestek.com

The retention time of Octane, 1-(ethynyloxy)- in a GC system will depend on its volatility and its interaction with the stationary phase of the column. Given its long alkyl chain, it is expected to be less volatile than shorter-chain alkynyl ethers. When coupled with a mass spectrometer (GC-MS), this technique allows for the separation of components in a mixture followed by their individual identification based on their mass spectra. This is particularly useful for identifying any impurities or byproducts from a synthesis reaction. The choice of a suitable GC column, typically one with a non-polar or mid-polar stationary phase, would be critical for achieving good separation and resolution. nih.govscielo.brrestek.com

Chromatographic Coupled Mass Spectrometry Techniques (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) stands as a pivotal technique for the analysis of volatile and semi-volatile compounds such as Octane, 1-(ethynyloxy)-. This powerful combination allows for the separation of the compound from a mixture by gas chromatography, followed by its identification and structural elucidation through mass spectrometry. The electron ionization (EI) method is a common technique used in GC-MS, where high-energy electrons bombard the sample molecules, leading to ionization and extensive fragmentation. This fragmentation is highly reproducible and provides a unique "fingerprint" for the molecule, aiding in its identification. creative-proteomics.comwikipedia.org

Due to a lack of publicly available experimental GC-MS data for Octane, 1-(ethynyloxy)-, this section will present a predictive analysis of its expected chromatographic behavior and mass spectral fragmentation pattern. This prediction is based on established principles of mass spectrometry and the known behavior of structurally related compounds, such as aliphatic ethers and alkynes.

Predicted Retention Behavior

The retention time of a compound in gas chromatography is influenced by factors such as its boiling point, polarity, and the nature of the stationary phase of the GC column. For a non-polar stationary phase, the elution order is primarily determined by the boiling points of the analytes. Given the structure of Octane, 1-(ethynyloxy)- (C10H18O), its volatility would be expected to be comparable to other C10 compounds. The presence of the oxygen atom in the ether linkage introduces some polarity to the molecule. However, the long octyl chain is non-polar. Therefore, on a standard non-polar column (like one with a polydimethylsiloxane (B3030410) stationary phase), its retention time would likely be situated amongst other C10 or C11 alkanes and ethers.

To provide a more standardized measure of retention, the Kovats retention index (I) is often used. This index relates the retention time of a compound to those of n-alkanes eluting before and after it. While an experimental determination is not possible here, a predicted Kovats retention index can be estimated based on the structure of Octane, 1-(ethynyloxy)-. The contribution of the octyl group would be a primary determinant, with an adjustment for the ethynyloxy functional group. It is anticipated that its retention index would be higher than that of n-decane due to the presence of the oxygen atom, which can lead to slightly stronger interactions with the stationary phase.

Predicted Mass Spectral Fragmentation

Upon entering the mass spectrometer and undergoing electron ionization, Octane, 1-(ethynyloxy)- is expected to form a molecular ion (M+•), which may be of low abundance, a common characteristic for aliphatic ethers. miamioh.edu The subsequent fragmentation is predicted to follow pathways characteristic of ethers, involving cleavages at bonds alpha and beta to the oxygen atom, as well as cleavage of the carbon-oxygen bond. The presence of the ethynyl group is expected to influence the fragmentation pattern, although specific data for this moiety is scarce.

The major fragmentation pathways anticipated for Octane, 1-(ethynyloxy)- are:

Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen atom. For the octyl group, this would be the bond between the first and second carbon atoms of the chain. This is a common and often dominant fragmentation pathway for ethers. miamioh.edu

Inductive Cleavage: This pathway involves the cleavage of the C-O bond, leading to the formation of an octyl cation or an ethynyloxy cation.

Cleavage of the Alkyl Chain: Fragmentation can also occur along the n-octyl chain, leading to a series of carbocation fragments separated by 14 mass units (CH2 groups). This is a characteristic fragmentation pattern for long-chain alkanes. libretexts.org

Fragmentation of the Ethynyloxy Group: The ethynyl group itself can undergo fragmentation, though the specific pathways are less predictable without reference spectra. Loss of a hydrogen atom from the ethynyl group or cleavage of the C≡C bond are possibilities.

Based on these predicted pathways, a table of plausible mass-to-charge ratios (m/z) for the key fragments of Octane, 1-(ethynyloxy)- can be constructed.

m/zProposed Fragment IonFragmentation PathwayPredicted Relative Abundance
154[C10H18O]+•Molecular IonLow
125[C8H13O]+Alpha-cleavage with loss of C2H5 radicalMedium
113[C8H17]+Inductive cleavage with loss of ethynyloxy radicalMedium
97[C6H9O]+Alpha-cleavage with loss of C4H9 radicalHigh
83[C5H7O]+Alpha-cleavage with loss of C5H11 radicalHigh (Potentially Base Peak)
71[C5H11]+Cleavage of the octyl chainMedium
57[C4H9]+Cleavage of the octyl chainHigh
43[C3H7]+Cleavage of the octyl chainHigh
41[C3H5]+Rearrangement and cleavageMedium
29[C2H5]+Cleavage of the octyl chainMedium

It is important to reiterate that the data presented in the table above is predictive and awaits experimental verification. The relative abundances are qualitative estimates based on the expected stability of the resulting fragment ions. The most stable carbocations are generally formed in higher abundance. For instance, fragments resulting from alpha-cleavage are often prominent in the mass spectra of ethers because they lead to resonance-stabilized oxonium ions. The series of alkyl fragments (m/z 57, 43, 29) are also expected to be significant due to the stability of these secondary and primary carbocations.

Computational Chemistry and Theoretical Modeling of Octane, 1 Ethynyloxy

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. northwestern.edu These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, electron density distribution, and the nature of chemical bonds.

For Octane (B31449), 1-(ethynyloxy)-, a combination of Density Functional Theory (DFT) and ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) would be employed to model its electronic structure. DFT, with functionals such as B3LYP, is often chosen for its balance of computational cost and accuracy in describing electron correlation. Higher-level methods like Coupled Cluster (CC) theory, while more computationally expensive, can provide benchmark-quality data for key properties. fortunejournals.com

The primary outputs of these calculations include the molecule's geometry (bond lengths and angles), vibrational frequencies, and electronic properties. The ethynyloxy group introduces a region of high electron density due to the triple bond and the ether oxygen, creating a significant dipole moment. The long octane chain, being nonpolar, contributes primarily to the molecule's steric bulk and van der Waals interactions.

Key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO is expected to be localized on the electron-rich ethynyl (B1212043) ether moiety, indicating its role as the primary site for electrophilic attack. Conversely, the LUMO would indicate the most favorable region for nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Electronic Properties of Octane, 1-(ethynyloxy)- Calculated at the B3LYP/6-31G Level of Theory* This table presents illustrative data that one might expect from a quantum chemical calculation. Actual values would require specific computation.

Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. researchgate.net For Octane, 1-(ethynyloxy)-, theoretical modeling can predict the feasibility of various reaction pathways and identify the structures of short-lived transition states. Ethers are known to undergo acidic cleavage, and this reaction represents a primary pathway to investigate. libretexts.orgopenstax.org

Computational methods can map the potential energy surface (PES) for a proposed reaction. The process involves identifying stationary points, which correspond to reactants, products, intermediates, and transition states. A transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate. Locating these transition states using algorithms like the Berny optimization is a key step. acs.org

Another potential reaction pathway for investigation is the addition of electrophiles to the electron-rich carbon-carbon triple bond. Computational modeling can predict the regioselectivity and stereoselectivity of such reactions.

Table 2: Hypothetical Calculated Activation Energies for Acid-Catalyzed Cleavage of Octane, 1-(ethynyloxy)- This table presents illustrative data for comparison of possible reaction mechanisms. Actual values would require specific computation.

Molecular Dynamics Simulations of Octane, 1-(ethynyloxy)- Interactions

While quantum mechanics is ideal for studying the electronic details of single molecules or small molecular clusters, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of molecules in a condensed phase, such as in a solvent or interacting with a surface. mdpi.comnih.gov MD simulations model the movement of atoms over time based on classical mechanics and a predefined force field. nih.gov

For Octane, 1-(ethynyloxy)-, MD simulations could be used to study its solvation in various media, such as water or a nonpolar organic solvent. In water, the polar ethynyl ether group would be expected to form hydrogen bonds with water molecules, while the hydrophobic octane tail would influence the local water structure. researchgate.net Simulations can quantify these interactions by calculating radial distribution functions (RDFs) and hydrogen bond lifetimes. nih.gov

MD simulations are also invaluable for studying the aggregation behavior of amphiphilic molecules. Octane, 1-(ethynyloxy)- possesses both a polar head (the ethynyl ether) and a long nonpolar tail (octane), suggesting it might form micelles or other aggregates in aqueous solution. Large-scale MD simulations could model this self-assembly process, providing insights into the critical micelle concentration and the structure of the resulting aggregates. nih.gov

The choice of force field (e.g., AMBER, CHARMM, OPLS) is critical for the accuracy of MD simulations. For a novel molecule like Octane, 1-(ethynyloxy)-, existing force field parameters may need to be validated or new parameters developed, often using data from high-level quantum chemical calculations.

Table 3: Hypothetical Parameters from a Molecular Dynamics Simulation of Octane, 1-(ethynyloxy)- in Water This table presents illustrative data representing typical outputs from an MD simulation. Actual values would require a specific simulation to be performed.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of chemicals based on their molecular structure. wikipedia.orgmdpi.com These models establish a mathematical correlation between calculated molecular descriptors and an observed property. nih.gov

For Octane, 1-(ethynyloxy)-, a QSPR model could be developed to predict properties like boiling point, viscosity, or solubility. A QSAR model might predict its potential toxicity or interaction with a biological target. nih.gov The first step in building such a model is to calculate a wide range of molecular descriptors for a set of related molecules, including the target compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., dipole moment, HOMO/LUMO energies). nih.gov

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) are then used to build the model. nih.gov The predictive power of the resulting model must be rigorously validated using techniques like cross-validation and an external test set. mdpi.com

A QSPR study for a series of alkyl ethynyl ethers could reveal how properties change with the length of the alkyl chain. For instance, a model could predict the octanol-water partition coefficient (logP), a key parameter in environmental science and pharmacology. Descriptors related to molecular size, polarity, and hydrogen bonding capability would likely be significant predictors in such a model.

Table 4: Hypothetical QSPR Model for Predicting logP of Alkyl Ethynyl Ethers This table presents an illustrative QSPR equation and its statistical validation metrics. The equation and values are hypothetical and for demonstration purposes only.

Academic and Industrial Applications of Octane, 1 Ethynyloxy Derivatives

Future Research Trajectories and Emerging Paradigms for Octane, 1 Ethynyloxy

Discovery of Novel Reactivity and Functionalization Pathways

The inherent reactivity of the alkynyl ether moiety is a fertile ground for discovering novel transformations. ucl.ac.uk While general reactions of ynol ethers are known, their application to specific long-chain variants like Octane (B31449), 1-(ethynyloxy)- could yield products with unique properties, driven by the influence of the octyl group.

Key research directions include exploring its participation in various cycloaddition reactions to form complex cyclic architectures. ucl.ac.ukoxfordsciencetrove.com The electron-rich nature of the triple bond makes it an excellent candidate for [2+2] cycloadditions to form cyclobutenones or for reactions with a range of dipoles. ucl.ac.uk Another promising avenue is the investigation of sigmatropic rearrangements. For instance, analogous allyl and benzyl (B1604629) alkynyl ethers are known to undergo facile rsc.orgrsc.org-sigmatropic rearrangements to furnish new carbon-carbon bonds under mild conditions; exploring similar transformations with Octane, 1-(ethynyloxy)- could lead to novel molecular skeletons. nih.gov

Furthermore, the terminal alkyne can be leveraged for polymerization reactions. Methodologies such as Sonogashira polycoupling, Glaser-Hay polycoupling, and alkyne-azide "click" polymerization could be used to synthesize novel polymers where the octyloxy side chain imparts specific solubility, thermal, or morphological characteristics. oup.com These polymers could find applications in materials science as functional coatings, membranes, or specialty plastics.

Table 1: Potential Functionalization Pathways for Octane, 1-(ethynyloxy)-
Reaction ClassSpecific Reaction ExamplePotential Product TypeReference
Cycloaddition[2+2] Reaction with KetenesSubstituted Cyclobutenones ucl.ac.uk
RearrangementSigmatropic Rearrangement (with appropriate triggers)Functionalized Allenes or Ketenes nih.gov
Cross-CouplingSonogashira Cross-Coupling with Aryl HalidesAromatic Ynol Ethers ucl.ac.uk
PolymerizationThiol-yne Click PolymerizationPoly(β-thioacrylate)s with Octyloxy Pendants mdpi.com
PolymerizationAlkyne-Azide Click PolymerizationPolytriazoles with Long-Chain Alkyl Ethers oup.com
Hydration/AdditionPalladium-catalyzed addition of boronic acidsα-Substituted Enol Ethers ucl.ac.uk

Integration into Supramolecular Chemistry and Self-Assembly Systems

The amphiphilic nature of Octane, 1-(ethynyloxy)-, combining a long, hydrophobic octyl chain with a reactive, polarizable ethynyloxy headgroup, makes it an excellent candidate for studies in supramolecular chemistry. This structure is analogous to biosurfactants and lipids that are known to form highly ordered self-assembled structures. researchgate.net

Future research will likely focus on the ability of Octane, 1-(ethynyloxy)- to form micelles, vesicles, or lamellar phases in aqueous or polar environments. The reactive alkyne headgroup provides a unique functionality not present in typical surfactants, allowing for subsequent "click" chemistry reactions to stabilize the assembled structures or to attach functional molecules like fluorophores, drugs, or catalysts. researchgate.net For example, studies on alkynyl-substituted sophorolipids have demonstrated their ability to self-assemble into micelles and twisted ribbons, with the potential for further functionalization via copper-catalyzed click chemistry. researchgate.net

Moreover, the use of alkynyl linkers has been shown to be a powerful tool in controlling the two-dimensional self-assembly of molecules on surfaces. acs.org Investigations into the deposition of Octane, 1-(ethynyloxy)- on substrates like highly oriented pyrolytic graphite (B72142) (HOPG) could reveal the formation of well-ordered self-assembled monolayers (SAMs). The linear structure and defined length of the molecule could be exploited to create nanoscale patterns, with the terminal alkyne available for surface-confined reactions.

Table 2: Comparison of Amphiphilic Self-Assembly Paradigms
SystemHydrophobic TailFunctional HeadgroupObserved/Potential AssembliesReference
Alkynyl SophorolipidsC18 Fatty Acid ChainSophorose and Terminal AlkyneMicelles, Twisted Ribbons researchgate.net
Meso-Substituted PorphyrinsC10-C14 Alkyl ChainsPorphyrin Core with Alkyne Linker2D Close-Packed Ordered Arrays on HOPG acs.org
Octane, 1-(ethynyloxy)- (Proposed)C8 Alkyl (Octyl) ChainEthynyloxy GroupMicelles, Vesicles, Self-Assembled Monolayers (SAMs)N/A

Development of Bio-Derived and Renewable Analogues

In line with the principles of green chemistry, a significant future trajectory involves the development of synthetic routes to Octane, 1-(ethynyloxy)- and its analogues from renewable feedstocks. sigmaaldrich.com The chemical industry is progressively shifting towards bio-based platform molecules to replace traditional petrochemical sources. mdpi.com

The octyl portion of the molecule could potentially be derived from bio-based sources. For example, 1-octanol (B28484) can be produced from the reduction of caprylic acid (octanoic acid), a fatty acid found in coconut and palm oil. The ethynyl (B1212043) group is fundamentally derived from acetylene, which can be produced from methane (B114726) via pyrolysis, and there is growing research into producing "green" methane from biogas.

Furthermore, research into the conversion of bio-derived crude glycerol (B35011) and renewable diols (e.g., 1,2-propanediol, 2,3-butanediol) into high-value chemicals, including high-octane fuel components, provides a paradigm for creating value from biomass. nih.govnih.gov A forward-looking research program could adapt these catalytic processes to produce a range of long-chain alcohols, which would then serve as precursors for a new family of bio-derived alkynyl ethers. This approach would not only enhance the sustainability profile of these compounds but could also provide access to novel analogues with different chain lengths and functionalities.

Advanced in-situ Characterization Techniques for Reaction Monitoring

To fully understand and optimize the novel reactions and self-assembly processes involving Octane, 1-(ethynyloxy)-, the application of advanced in-situ characterization techniques is essential. These methods allow for the real-time monitoring of chemical and physical transformations, providing crucial data on reaction kinetics, intermediates, and mechanisms that are often missed by traditional ex-situ analysis. mdpi.com

For monitoring its synthesis or subsequent functionalization reactions in the liquid phase, in-situ attenuated total reflectance infrared (ATR-IR) spectroscopy would be invaluable. ethz.ch This technique can track the disappearance of the characteristic alkyne C-H and C≡C stretching vibrations and the appearance of new functional group signals, providing real-time kinetic data. ethz.ch Similarly, in-situ Raman spectroscopy is highly effective for observing changes in non-polar bonds and can be used to monitor polymerization processes or surface-adsorbed species during self-assembly. mdpi.com

When studying catalytic transformations, techniques like temperature-programmed reaction (TPX) methods can reveal catalyst activity and stability. mdpi.com For instance, monitoring the catalytic hydration or coupling of Octane, 1-(ethynyloxy)- with online mass spectrometry allows for the precise quantification of reactants and products as a function of temperature or time, yielding deep mechanistic insights. mdpi.com These advanced analytical tools will be critical in transitioning the potential of Octane, 1-(ethynyloxy)- from a laboratory curiosity to a well-understood and versatile chemical building block.

Table 3: Applicable In-situ Techniques for Studying Octane, 1-(ethynyloxy)-
TechniqueApplication AreaInformation GainedReference
ATR-IR SpectroscopyLiquid-phase functionalization reactionsReal-time concentration of reactants/products, reaction kinetics ethz.ch
Raman SpectroscopyPolymerization, self-assembly on surfacesChanges in C≡C bond, formation of new bonds, molecular orientation mdpi.com
Temperature Programmed Reaction (TPX) with Mass SpectrometryCatalytic transformationsCatalyst activity, reaction pathways, product selectivity, deactivation mechanisms mdpi.com
X-ray Powder Diffraction (Synchrotron)Solid-state reactions, phase changes in self-assembled systemsIdentification of crystalline intermediates, phase transitions mdpi.com

Q & A

Q. What safety protocols are critical for handling 1-(ethynyloxy)-octane in laboratory settings?

  • Methodological Answer :
  • Storage : Maintain at 2–8°C in amber glass under inert gas (N₂/Ar) to prevent peroxidation .
  • Ventilation : Use fume hoods during synthesis due to volatile ethynyl intermediates.
  • PPE : Wear flame-resistant lab coats and static-safe gloves during combustion testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.